molecular formula C20H22N2O9S2 B2703174 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351632-71-7

2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No. B2703174
CAS RN: 1351632-71-7
M. Wt: 498.52
InChI Key: ABQWRWKVZZVXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H22N2O9S2 and its molecular weight is 498.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Profile of Related Compounds

Research on the antioxidant profile of similar compounds, specifically those based on 2,3-dihydrobenzo[b]thiophene, has shown significant findings. A study focused on the antioxidant capacity of these compounds through various assays, including the ability to inhibit lipid peroxidation and reactivity towards radicals. Such compounds exhibited varying degrees of antioxidant activity, influenced by chalcogen substitution, indicating potential applications in oxidative stress-related research and therapeutics (J. Malmström et al., 2001).

Synthesis and Applications in Polymer Science

A novel sulfonic acid-containing benzoxazine monomer was synthesized for application in proton exchange membranes in fuel cells, demonstrating the versatility of similar compounds in material science. This study highlights the potential for such chemical structures to be utilized in the development of new materials with specific electronic or chemical properties, such as high proton conductivity and low methanol permeability (B. Yao et al., 2014).

Enantioselective Synthesis

Research on enantioselective synthesis using related compounds has developed protocols for the synthesis of important unnatural amino acids and precursors for pharmaceutical compounds. This suggests that compounds with a similar structural framework might be useful in synthetic organic chemistry, particularly in the stereoselective synthesis of bioactive molecules (R. Malhotra et al., 2015).

Application in Drug Synthesis

An improved process for synthesizing an intermediate crucial for the production of the anti-hypertensive drug Doxazosin was reported, showcasing the utility of similar compounds in pharmaceutical manufacturing. The study demonstrates how derivatives of dihydrobenzo[dioxin] can be valuable intermediates in the synthesis of therapeutically significant compounds (C. Ramesh et al., 2006).

Antimicrobial Activity

A study synthesized new series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety and evaluated their antimicrobial activity. This indicates the potential antimicrobial applications of compounds containing similar structural features, underscoring their relevance in the search for new antimicrobial agents (M. Irshad et al., 2016).

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2.C2H2O4/c21-15(18-2-1-11-26-18)13-19-5-7-20(8-6-19)27(22,23)14-3-4-16-17(12-14)25-10-9-24-16;3-1(4)2(5)6/h1-4,11-12H,5-10,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQWRWKVZZVXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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